

# Technical Guide: Antitumor Agent-130 (PubChem CID: 168475913)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-130 |           |
| Cat. No.:            | B12381229           | Get Quote |

Disclaimer: The compound designated as "**Antitumor agent-130**" in the PubChem database is not associated with extensive published scientific literature. As such, a comprehensive technical guide including detailed experimental protocols, quantitative biological data, and established signaling pathways—as initially requested—cannot be fully generated. The following information is based on the available chemical data from PubChem and general knowledge of related antitumor research.

## **Chemical Structure and Properties**

"Antitumor agent-130" is the descriptor for a compound registered in the PubChem database under the Compound Identification Number (CID) 168475913.[1]

Molecular Formula: C38H46FN5O5[1]

#### Chemical Structure:

The chemical structure of **Antitumor agent-130** is provided in the PubChem database. Due to the lack of published synthesis protocols, a detailed synthetic pathway cannot be described. The structure reveals a complex molecule with multiple functional groups that are common in pharmacologically active compounds, including heterocyclic rings and a fluorine substituent, which can influence metabolic stability and binding affinity.

**Predicted Properties:** 



A summary of computationally predicted physicochemical properties is presented in Table 1. These values are estimations and have not been experimentally verified in published literature.

| Property                       | Value             | Source  |
|--------------------------------|-------------------|---------|
| Molecular Weight               | 687.8 g/mol       | PubChem |
| XLogP3                         | 5.4               | PubChem |
| Hydrogen Bond Donor Count      | 3                 | PubChem |
| Hydrogen Bond Acceptor Count   | 8                 | PubChem |
| Rotatable Bond Count           | 9                 | PubChem |
| Exact Mass                     | 687.3483451 g/mol | PubChem |
| Topological Polar Surface Area | 124 Ų             | PubChem |
| Heavy Atom Count               | 49                | PubChem |
| Complexity                     | 1370              | PubChem |

Table 1: Predicted Physicochemical Properties of **Antitumor agent-130** (PubChem CID: 168475913).

# Putative Biological Activity and Mechanism of Action

While no specific biological data for "**Antitumor agent-130**" is available, its structural features suggest potential avenues for its mechanism of action as an antitumor agent. Many anticancer compounds with similar complexity function through mechanisms such as:

- Enzyme Inhibition: Targeting kinases, topoisomerases, or other enzymes crucial for cancer cell proliferation and survival.
- Receptor Binding: Acting as an agonist or antagonist at receptors involved in cell growth and signaling.



- DNA Intercalation or Alkylation: Directly damaging DNA to induce apoptosis in rapidly dividing cancer cells.
- Disruption of Protein-Protein Interactions: Interfering with signaling pathways essential for tumor progression.

Without experimental evidence, any proposed mechanism of action remains speculative.

# Hypothetical Experimental Workflow for Characterization

To characterize the antitumor properties of a novel compound like **Antitumor agent-130**, a standard experimental workflow would be employed. A logical representation of such a workflow is provided below.



Click to download full resolution via product page

Caption: Hypothetical workflow for the preclinical evaluation of a novel antitumor agent.

## **Illustrative Signaling Pathway Inhibition**

Many modern antitumor agents target specific signaling pathways that are dysregulated in cancer. For instance, a common target is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Below is a conceptual diagram illustrating how an inhibitor might act on this pathway.





Click to download full resolution via product page

Caption: Conceptual diagram of PI3K/AKT/mTOR pathway inhibition.

### **Conclusion and Future Directions**

"Antitumor agent-130" (PubChem CID: 168475913) represents a novel chemical entity with potential for anticancer activity based on its structural characteristics. However, a comprehensive understanding of its properties and mechanism of action is contingent upon future research. To advance this compound as a potential therapeutic, the following steps would be necessary:



- Chemical Synthesis and Characterization: Development and publication of a robust synthetic route to produce sufficient quantities of the compound for biological testing, along with full analytical characterization.
- In Vitro Biological Evaluation: Systematic screening against a panel of cancer cell lines to determine its potency (e.g., IC<sub>50</sub> values) and spectrum of activity.
- Mechanism of Action Studies: A suite of biochemical and cell-based assays to identify its molecular target(s) and the signaling pathways it modulates.
- In Vivo Preclinical Studies: Evaluation of its efficacy, pharmacokinetics, and safety in animal models of cancer.

Without such published data, any in-depth technical guide remains speculative. Researchers interested in this compound would need to initiate these foundational studies to elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Anticancer agent 130 | C38H46FN5O5 | CID 168475913 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Antitumor Agent-130 (PubChem CID: 168475913)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381229#chemical-structure-and-properties-of-antitumor-agent-130]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com